REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]2[N:13]([CH:15]=[N:16][CH:17]=2)[CH:14]=1)=[O:4]>C(O)C.[OH-].[Na+].O>[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]2[N:13]([CH:15]=[N:16][CH:17]=2)[CH:14]=1)([OH:4])=[O:2] |f:2.3|
|
Name
|
6-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CCCCC=1C=CC=2N(C1)C=NC2
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5 ml)
|
Type
|
EXTRACTION
|
Details
|
is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCC=1C=CC=2N(C1)C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |